molecular formula C11H23N3OS B8554633 4-(4-Hydroxybutylamino)azepane-1-carbothioamide

4-(4-Hydroxybutylamino)azepane-1-carbothioamide

Cat. No.: B8554633
M. Wt: 245.39 g/mol
InChI Key: XAKLGUWSIVXMOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Hydroxybutylamino)azepane-1-carbothioamide is a compound that belongs to the class of azepane derivatives. Azepane derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. This compound, in particular, has a unique structure that includes a hydroxybutylamino group and a carbothioic acid amide moiety, which may contribute to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Hydroxybutylamino)azepane-1-carbothioamide can be achieved through a multi-step process. One common method involves the reaction of azepane with 4-hydroxybutylamine under controlled conditions to form the intermediate 4-(4-Hydroxybutylamino)azepane. This intermediate is then reacted with a suitable carbothioic acid derivative to yield the final product. The reaction conditions typically involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or boron reagents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as electrosynthesis, can be employed to minimize the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(4-Hydroxybutylamino)azepane-1-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The hydroxybutylamino group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbothioic acid amide moiety can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azepane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted azepane derivatives.

Scientific Research Applications

4-(4-Hydroxybutylamino)azepane-1-carbothioamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Hydroxybutylamino)azepane-1-carbothioamide involves its interaction with specific molecular targets. The hydroxybutylamino group may interact with enzymes or receptors, modulating their activity. The carbothioic acid amide moiety may also play a role in binding to specific proteins or nucleic acids, influencing cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

  • Azepane-1-carboxylic acid amide
  • 4-Chloro-phenyl azepane-1-carboxylic acid amide
  • N-aryl azepane derivatives

Uniqueness

4-(4-Hydroxybutylamino)azepane-1-carbothioamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of both hydroxybutylamino and carbothioic acid amide groups allows for a wide range of chemical reactions and potential biological activities, making it a valuable compound for research and development .

Properties

Molecular Formula

C11H23N3OS

Molecular Weight

245.39 g/mol

IUPAC Name

4-(4-hydroxybutylamino)azepane-1-carbothioamide

InChI

InChI=1S/C11H23N3OS/c12-11(16)14-7-3-4-10(5-8-14)13-6-1-2-9-15/h10,13,15H,1-9H2,(H2,12,16)

InChI Key

XAKLGUWSIVXMOX-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCN(C1)C(=S)N)NCCCCO

Origin of Product

United States

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